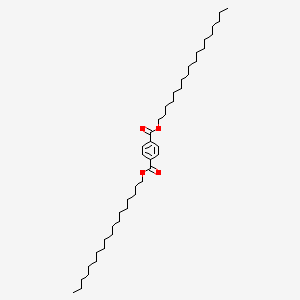

Dioctadecyl benzene-1,4-dicarboxylate

Description

Dioctadecyl benzene-1,4-dicarboxylate (chemical formula: C₄₀H₇₈O₄) is a long-chain diester derived from terephthalic acid (benzene-1,4-dicarboxylic acid) and octadecyl alcohol. These esters are typically used as plasticizers, lubricants, or intermediates in polymer synthesis, with alkyl chain length significantly influencing their physical and chemical behavior.

Properties

CAS No. |

2944-09-4 |

|---|---|

Molecular Formula |

C44H78O4 |

Molecular Weight |

671.1 g/mol |

IUPAC Name |

dioctadecyl benzene-1,4-dicarboxylate |

InChI |

InChI=1S/C44H78O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39-47-43(45)41-35-37-42(38-36-41)44(46)48-40-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-38H,3-34,39-40H2,1-2H3 |

InChI Key |

VSSBWJOYPQVXKX-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCCCCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs with Varying Alkyl Chains

The following table summarizes key properties of benzene-1,4-dicarboxylate esters with differing alkyl substituents:

Key Observations :

- Alkyl Chain Impact : Longer alkyl chains (e.g., didodecyl vs. diethyl) increase molecular weight and hydrophobicity, reducing solubility in polar solvents and enhancing thermal stability.

- Retention Time : Shorter-chain esters (e.g., diethyl) exhibit lower retention times in chromatographic analysis compared to longer-chain derivatives (e.g., dibutyl) due to reduced polarity . Dioctadecyl benzene-1,4-dicarboxylate, with C₁₈ chains, would likely show even higher retention times than didodecyl analogs.

- Applications : Shorter esters (diethyl) serve as solvents or intermediates, while longer-chain derivatives (didodecyl, DEHT) are used as plasticizers or lubricants due to their low volatility and high compatibility with polymers .

Functionalized Benzene-1,4-Dicarboxylate Derivatives in Materials Science

Benzene-1,4-dicarboxylate (BDC) is a critical linker in metal-organic frameworks (MOFs). Functionalized derivatives, such as 2-aminobenzene-1,4-dicarboxylate (NH₂BDC) and 2,5-dihydroxybenzene-1,4-dicarboxylate (DHBDC), modify MOF properties for targeted applications :

Instead, their bulkiness and hydrophobicity make them suitable for non-polar applications like coatings or plasticizers .

Metabolic and Toxicological Profiles

DEHT, a commercial plasticizer, undergoes metabolic oxidation to form hydroxylated and carboxylated metabolites (e.g., 5OH-MEHTP, 5cx-MEPTP) . In contrast, shorter-chain esters (diethyl, dibutyl) may exhibit faster renal excretion but higher acute toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.